molecular formula C10H11N5O3 B14003197 Ethyl N-(5-oxo-1-pyridin-2-YL-2H-1,2,4-triazol-3-YL)carbamate CAS No. 67176-04-9

Ethyl N-(5-oxo-1-pyridin-2-YL-2H-1,2,4-triazol-3-YL)carbamate

Katalognummer: B14003197
CAS-Nummer: 67176-04-9
Molekulargewicht: 249.23 g/mol
InChI-Schlüssel: CAGGYGVFRDZPJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl N-(5-oxo-1-pyridin-2-YL-2H-1,2,4-triazol-3-YL)carbamate is a heterocyclic compound that contains a pyridine ring and a triazole ring

Vorbereitungsmethoden

The synthesis of Ethyl N-(5-oxo-1-pyridin-2-YL-2H-1,2,4-triazol-3-YL)carbamate typically involves the reaction of ethyl carbamate with a suitable pyridine and triazole derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve scaling up the reaction in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Ethyl N-(5-oxo-1-pyridin-2-YL-2H-1,2,4-triazol-3-YL)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups on the pyridine or triazole rings are replaced with other groups using reagents like halogens or alkylating agents.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts using acidic or basic conditions.

Wissenschaftliche Forschungsanwendungen

Ethyl N-(5-oxo-1-pyridin-2-YL-2H-1,2,4-triazol-3-YL)carbamate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Ethyl N-(5-oxo-1-pyridin-2-YL-2H-1,2,4-triazol-3-YL)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Ethyl N-(5-oxo-1-pyridin-2-YL-2H-1,2,4-triazol-3-YL)carbamate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of pyridine and triazole rings, which confer specific chemical and biological properties that are valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

67176-04-9

Molekularformel

C10H11N5O3

Molekulargewicht

249.23 g/mol

IUPAC-Name

ethyl N-(5-oxo-1-pyridin-2-yl-4H-1,2,4-triazol-3-yl)carbamate

InChI

InChI=1S/C10H11N5O3/c1-2-18-10(17)13-8-12-9(16)15(14-8)7-5-3-4-6-11-7/h3-6H,2H2,1H3,(H2,12,13,14,16,17)

InChI-Schlüssel

CAGGYGVFRDZPJM-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)NC1=NN(C(=O)N1)C2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.